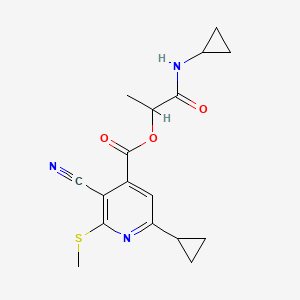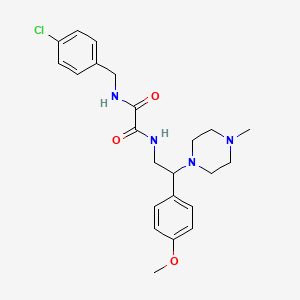
1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
- 2-Phenyl-1H-pyrazole-3,4-dicarboxylic acid
- 3-Methyl-2-phenyl-4-pyrazolecarboxylic acid
- 2,5-Diphenyl-2H-pyrazole-3,4-dicarboxylic acid
Comparison: Compared to other similar compounds, 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct biological activities and chemical reactivity. For example, the presence of carboxylic acid groups at positions 3 and 4 enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-phenylpyrazole-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)8-6-12-13(9(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFDWTQSDRMLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2875568.png)

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2875573.png)
![methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2875576.png)
![(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one](/img/structure/B2875578.png)
![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)
![N-(4-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2875582.png)


![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2875588.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2875589.png)
